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9-Benzyl-9-deazaguanine - 151561-89-6

9-Benzyl-9-deazaguanine

Catalog Number: EVT-1199527
CAS Number: 151561-89-6
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

9-Benzyl-9-deazaguanine belongs to the class of nucleoside analogs and is specifically categorized under purine derivatives. Its structural modifications allow it to interact selectively with enzymes involved in nucleoside metabolism, thus influencing various biochemical pathways.

Synthesis Analysis

The synthesis of 9-benzyl-9-deazaguanine involves several key steps, primarily focusing on protecting functional groups and facilitating specific reactions. The general synthetic route can be summarized as follows:

  1. Starting Material: The synthesis typically begins with 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one.
  2. Protection of Functional Groups: The N-3 position is protected using a benzyloxymethyl group to prevent unwanted reactions during subsequent steps.
  3. Reaction with Dimethylformamide-Dimethylacetal: This step involves a reaction where the starting material reacts with dimethylformamide-dimethylacetal in a controlled ratio to yield an N-3 methyl-substituted intermediate.
  4. Reduction: The resulting product undergoes dithionite reduction to afford the desired benzyl derivative.
  5. Final Product Isolation: The final compound is isolated through standard purification techniques such as column chromatography.
Molecular Structure Analysis

The molecular structure of 9-benzyl-9-deazaguanine can be represented by its chemical formula, which is C13H14N4OC_{13}H_{14}N_{4}O. Key features of its molecular structure include:

  • Purine Base Framework: The compound retains the core structure of purines but lacks the nitrogen atom at position 9, which is replaced by a benzyl group.
  • Benzyl Substitution: The presence of the benzyl group at the 9-position significantly alters its physicochemical properties, enhancing lipophilicity and potentially improving membrane permeability.
  • Functional Groups: The compound retains amino and nitro groups that are critical for its biological activity.

The three-dimensional conformation and electronic distribution can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its interactions with biological targets .

Chemical Reactions Analysis

9-Benzyl-9-deazaguanine participates in several chemical reactions, primarily as an inhibitor of purine nucleoside phosphorylase. Key reactions include:

  1. Inhibition Mechanism: As a competitive inhibitor, it binds to the active site of purine nucleoside phosphorylase, preventing the conversion of purine nucleosides into their respective bases and phosphates.
  2. Metabolic Pathways: In vitro studies demonstrate that when combined with other nucleosides (e.g., 6-thio-2'-deoxyguanosine), it alters metabolic pathways by preventing the formation of toxic metabolites like 6-thioguanosine triphosphate .
  3. Reactivity with Nucleophiles: The compound can undergo further modifications through nucleophilic substitutions at various positions under appropriate conditions, allowing for the synthesis of new derivatives with potentially enhanced biological activities .
Mechanism of Action

The mechanism of action for 9-benzyl-9-deazaguanine primarily revolves around its role as an inhibitor of purine nucleoside phosphorylase. This enzyme catalyzes the phosphorolysis of purine nucleosides into their corresponding bases and ribose phosphate:

  1. Competitive Inhibition: 9-Benzyl-9-deazaguanine competes with natural substrates for binding at the enzyme's active site.
  2. Altered Metabolism: By inhibiting this enzyme, it prevents the degradation of certain nucleosides, leading to increased levels in cellular environments which may enhance therapeutic efficacy against certain cancers .
  3. Cellular Effects: Studies indicate that treatment with this compound can significantly alter cell growth dynamics by modulating nucleotide availability within cells, particularly in T-cell malignancies .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-9-deazaguanine include:

  • Molecular Weight: Approximately 246.27 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical compounds.
  • Stability: Stability under various pH conditions should be assessed for potential applications; generally stable under neutral conditions but may degrade under extreme pH levels.

These properties are crucial for determining formulation strategies in drug development .

Applications

The scientific applications of 9-benzyl-9-deazaguanine are diverse and include:

  1. Antitumor Research: Its role as an inhibitor of purine nucleoside phosphorylase positions it as a candidate for enhancing chemotherapy efficacy by modulating nucleotide metabolism in cancer cells.
  2. Biochemical Studies: Used in laboratory settings to study purine metabolism and enzyme kinetics related to nucleoside phosphorylase.
  3. Drug Development: Potentially serves as a lead compound for developing new therapeutics targeting similar metabolic pathways or diseases characterized by dysregulated purine metabolism .
Chemical Characterization of 9-Benzyl-9-deazaguanine

Structural Analysis and Nomenclature

9-Benzyl-9-deazaguanine is a synthetic purine analogue characterized by strategic modifications to the guanine scaffold. Its systematic IUPAC name is 2-amino-7-benzyl-1,7-dihydropyrrolo[3,2-d]pyrimidin-4-one, reflecting two critical structural features:

  • Deazaguanine Core: The "9-deaza" designation indicates replacement of the nitrogen atom at position 9 of guanine (imidazole ring) with a carbon atom, yielding a pyrrolo[3,2-d]pyrimidine system. This modification alters electron distribution and hydrogen-bonding capacity compared to natural guanine [6].
  • Benzyl Substitution: A benzyl group (–CH₂C₆H₅) is attached to the carbon at position 9 (equivalent to position 7 in the renumbered fused system), introducing aromatic hydrophobicity and steric bulk. This group is pivotal for target interactions and distinguishes it from simpler deazaguanine derivatives [2] [5].

The compound is alternatively designated as 9-Bdag in biochemical contexts, though the full name is preferred for scientific precision. Its structure preserves the 2-amino-4-oxo pharmacophore essential for mimicking guanine in enzymatic binding pockets while strategically disrupting natural recognition patterns [3] [6].

Table 1: Nomenclature and Identifiers of 9-Benzyl-9-deazaguanine

ClassificationIdentifier
Systematic Name2-amino-7-benzyl-1,7-dihydropyrrolo[3,2-d]pyrimidin-4-one
CAS Registry Number151561-89-6
Common Synonyms9-Bdag; 9-Benzyl-9-deazaguanine
Molecular FormulaC₁₃H₁₂N₄O

Physicochemical Properties

The molecular formula C₁₃H₁₂N₄O corresponds to a molecular weight of 240.27 g/mol. Key properties include:

  • Lipophilicity: Experimental LogP values are unreported, but computational models predict a value of 1.17–1.45, indicating moderate hydrophobicity dominated by the benzyl moiety [2] [5].
  • Acid-Base Behavior: The molecule exhibits two ionizable sites: the pyrimidinone oxygen (predicted pKa ≈ 7.2) and the exocyclic amino group (predicted pKa ≈ 11.7). This confers zwitterionic potential near physiological pH, influencing solubility and membrane permeability [5] [6].
  • Solubility: Aqueous solubility is intrinsically low (<1 mg/mL) due to aromatic stacking and crystal packing forces. Solubilization typically requires polar aprotic solvents (e.g., DMSO) or pH adjustment. Predicted density is 1.45 g/cm³ [5].
  • Thermal Stability: No explicit melting point is documented, indicating decomposition may precede melting—a common trait in heterocyclic solids.

Table 2: Summary of Physicochemical Properties

PropertyValue/Description
Molecular Weight240.27 g/mol
Molecular FormulaC₁₃H₁₂N₄O
Calculated LogP1.17–1.45
Predicted pKa (Pyrimidinone)~7.2
Predicted pKa (Amino Group)~11.7
Aqueous SolubilityLow (<1 mg/mL)
Density1.45 g/cm³ (Predicted)

Spectroscopic Identification

Spectroscopic data provide fingerprints for structural validation and purity assessment:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Expected signals include: benzyl methylene protons (δ 5.5–5.8 ppm), aromatic protons (δ 7.2–7.4 ppm, multiplet), pyrrole NH (δ ~10.5 ppm, exchangeable), and the C8 proton (δ 6.0–6.5 ppm). The C2-NH₂ appears as a broad singlet near δ 6.8 ppm [5] [6].
  • ¹³C NMR: Characteristic peaks: carbonyl carbon (C4, δ ~160 ppm), C2 (δ ~155 ppm), benzyl methylene carbon (δ ~45 ppm), aromatic carbons (δ 125–140 ppm), and pyrrole carbons (C6/C8, δ 90–120 ppm) [5].
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺* at m/z 241.108, confirming the molecular mass. Fragmentation involves loss of the benzyl group (91 Da) and sequential decomposition of the deazaguanine core [5] [6].
  • Infrared Spectroscopy: Key absorptions: N–H/O–H stretch (3000–3500 cm⁻¹, broad), C=O stretch (1660–1700 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and C–N stretches (1200–1400 cm⁻¹) [6].

Table 3: Key Spectral Assignments

SpectroscopyKey Signals
¹H NMRδ 5.5–5.8 (s, 2H, CH₂-Ph); 7.2–7.4 (m, 5H, ArH); 6.0–6.5 (s, 1H, H-8); 6.8 (br s, 2H, C2-NH₂); ~10.5 (br s, 1H, N1-H)
¹³C NMRδ 160 (C4); 155 (C2); 135–128 (ArC); 115 (C6); 100 (C8); 45 (CH₂)
MS (ESI+)m/z 241.108 [M+H]⁺
IR3200 cm⁻¹ (N–H str); 1680 cm⁻¹ (C=O str); 1600 cm⁻¹ (C=C Ar)

Crystallographic and Conformational Studies

While no crystal structure of free 9-benzyl-9-deazaguanine is reported in the search results, insights derive from:

  • Protein-Bound Conformations: Co-crystallization with purine nucleoside phosphorylase (PNP) reveals the benzyl group occupies a hydrophobic sub-pocket, displacing catalytic water molecules. The deazaguanine core maintains planar hydrogen-bonding interactions analogous to natural guanine, with N3–H and C2–NH₂ mimicking N1–H and O6/N2 of guanine, respectively [3] [4].
  • Analogous Structures: Crystallography of related inhibitors (e.g., 9-aryldeazaguanines) shows the benzyl moiety adopts preferred orientations orthogonal to the heterocyclic plane. This minimizes steric clash and maximizes π-stacking with protein residues like Phe159 (human PNP) [4].
  • Dynamic Behavior: Molecular dynamics simulations predict moderate flexibility at the C9–CH₂ bond, allowing the benzyl group to sample rotameric states. However, enzyme binding locks this rotation, stabilizing a conformation where the phenyl ring engages in edge-to-face stacking with aromatic residues [4].
  • Electronic Effects: The 9-deaza modification reduces electron density at C8 compared to guanine, altering electrostatic potential surfaces. This enhances electrophilicity at adjacent sites, potentially influencing covalent adduct formation in active sites [3] [6].

These studies confirm that 9-benzyl-9-deazaguanine acts as a transition-state mimic in PNP inhibition, leveraging both shape complementarity and electronic perturbation to achieve high affinity (Kᵢ in nanomolar range) [3] [4].

Properties

CAS Number

151561-89-6

Product Name

9-Benzyl-9-deazaguanine

IUPAC Name

2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18)

InChI Key

VGUWSIPLVTVCTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N

Synonyms

9-benzyl-9-deazaguanine

Canonical SMILES

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N

Isomeric SMILES

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N

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